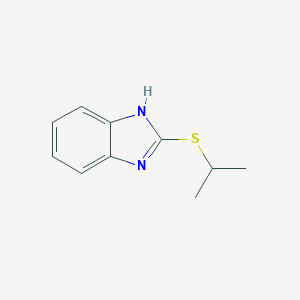

2-(Isopropylthio)-1H-benzimidazole

Description

Significance of Benzimidazole (B57391) Scaffolds in Medicinal Chemistry and Drug Discovery

The benzimidazole scaffold, a bicyclic aromatic heterocycle, is widely regarded as a "privileged structure" in the realm of medicinal chemistry and drug discovery. rsc.orgresearchgate.netnih.gov This designation stems from its remarkable ability to serve as a core structural motif in a multitude of compounds exhibiting a wide array of biological activities. wisdomlib.org The unique structural and electronic properties of the benzimidazole ring system, which is isosteric to naturally occurring purines, allow for facile interaction with a variety of biological macromolecules. researchgate.netnih.gov This inherent capacity for molecular recognition has been exploited in the development of numerous clinically successful drugs.

The significance of the benzimidazole scaffold is underscored by its presence in a diverse range of FDA-approved medications. These drugs address a wide spectrum of therapeutic areas, highlighting the versatility of this chemical entity. For instance, the anti-ulcer agents omeprazole (B731) and lansoprazole, the anthelmintic drug albendazole (B1665689), and the anticancer agent bendamustine (B91647) all feature the benzimidazole core. researchgate.net The ability of the benzimidazole nucleus to be readily substituted at various positions allows for the fine-tuning of its physicochemical properties and biological activity, making it an attractive starting point for the design of new therapeutic agents. srrjournals.com

The broad utility of the benzimidazole scaffold can be attributed to several key features. Its aromatic nature facilitates π-π stacking interactions with biological targets, while the nitrogen atoms can act as both hydrogen bond donors and acceptors. These characteristics enable benzimidazole derivatives to bind with high affinity and specificity to a wide range of enzymes and receptors, thereby modulating their function and eliciting a therapeutic response. researchgate.net The ongoing exploration of novel benzimidazole-based compounds continues to be a vibrant area of research, with the aim of discovering new drugs to address unmet medical needs. researchgate.net

Overview of Diverse Pharmacological Profiles of Benzimidazole Derivatives

The chemical versatility of the benzimidazole scaffold has given rise to a vast library of derivatives with an impressively broad spectrum of pharmacological activities. wisdomlib.org Researchers have successfully synthesized and evaluated numerous benzimidazole-containing compounds, revealing their potential as antimicrobial, anticancer, anti-inflammatory, antiviral, and anthelmintic agents, among others. researchgate.netnih.govderpharmachemica.comnih.govnih.govbenthamscience.comresearchgate.net

The following table provides a summary of the diverse pharmacological activities reported for various benzimidazole derivatives:

| Pharmacological Activity | Examples of Investigated Benzimidazole Derivatives | Key Findings |

| Antimicrobial | 2-substituted benzimidazoles, 2-thioalkylbenzimidazoles | Inhibition of microbial growth, with some derivatives showing potent activity against resistant strains. researchgate.netnih.gov |

| Anticancer | Substituted 1H-benzimidazoles, Benzimidazole-triazole conjugates | Inhibition of cancer cell proliferation through various mechanisms, including targeting tubulin and epigenetic modulation. nih.govresearchgate.netresearchgate.netjchemlett.com |

| Anti-inflammatory | 2-substituted N-benzyl benzimidazoles | Modulation of inflammatory pathways, with some compounds acting as inhibitors of enzymes like COX-2. srrjournals.comnih.gov |

| Antiviral | Various substituted benzimidazoles | Inhibition of viral replication, including activity against viruses such as HIV. wisdomlib.org |

| Anthelmintic | Albendazole and related compounds | Disruption of microtubule function in parasites, leading to their eradication. derpharmachemica.com |

The antimicrobial properties of benzimidazole derivatives have been extensively studied, with many compounds demonstrating efficacy against a range of bacteria and fungi. researchgate.netnih.gov For instance, certain 2-thioalkyl substituted benzimidazoles have shown notable antibacterial activity. nih.gov In the realm of oncology, benzimidazole-based compounds have emerged as promising anticancer agents. nih.govresearchgate.net They can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, which is crucial for cell division, and the modulation of epigenetic targets. researchgate.netnih.gov

Furthermore, the anti-inflammatory potential of benzimidazole derivatives has been well-documented, with some compounds exhibiting inhibitory effects on key inflammatory mediators. srrjournals.comnih.gov The antiviral activity of this class of compounds is also significant, with research highlighting their ability to interfere with viral life cycles. wisdomlib.org The well-established use of benzimidazole anthelmintics like albendazole showcases their importance in combating parasitic infections. derpharmachemica.com The continued exploration of the pharmacological profiles of novel benzimidazole derivatives holds the promise of yielding new and effective treatments for a wide range of diseases.

Research Trajectory and Unmet Needs for 2-(Isopropylthio)-1H-benzimidazole Analogs

While the broader class of benzimidazole derivatives has been extensively investigated, the specific compound This compound and its close analogs represent a more nascent area of research. The research trajectory for this particular subset of compounds is not as well-defined as for other, more widely studied benzimidazoles. However, based on the known activities of structurally related 2-thioalkylbenzimidazoles, a potential path for future investigation can be delineated.

The primary unmet need concerning This compound analogs is a comprehensive evaluation of their biological activity profile. Although some studies have touched upon the antimicrobial potential of 2-thioalkyl substituted benzimidazoles in a general sense, detailed structure-activity relationship (SAR) studies focusing on the impact of the isopropylthio group are lacking. nih.gov Understanding how the size, shape, and electronic properties of the alkylthio substituent at the 2-position influence activity is crucial for the rational design of more potent and selective compounds.

Future research should focus on the following areas:

Systematic Synthesis and Screening: A focused effort to synthesize a library of This compound analogs with variations in other parts of the molecule (e.g., substitutions on the benzene (B151609) ring) is needed. This library should then be screened against a diverse panel of biological targets, including various microbial strains and cancer cell lines, to identify potential therapeutic applications.

Elucidation of Mechanism of Action: For any active compounds identified, determining their mechanism of action will be a critical step. For example, if antimicrobial activity is observed, studies should be conducted to ascertain whether it is due to the inhibition of a specific enzyme or another cellular process.

Exploration of Novel Therapeutic Areas: Beyond the expected antimicrobial and anticancer activities, it would be beneficial to investigate the potential of these analogs in other therapeutic areas where benzimidazoles have shown promise, such as anti-inflammatory and antiviral applications. The unique lipophilicity and steric bulk of the isopropylthio group may confer novel pharmacological properties.

Addressing these unmet needs through a systematic and focused research program could unlock the therapeutic potential of This compound and its analogs, potentially leading to the development of new and effective drugs. The versatility of the benzimidazole scaffold suggests that this specific chemical space is worthy of more detailed exploration.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylsulfanyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-7(2)13-10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTAKQCSXVMTUGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364225 | |

| Record name | 2-(ISOPROPYLTHIO)-1H-BENZIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124530-70-7 | |

| Record name | 2-(ISOPROPYLTHIO)-1H-BENZIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Isopropylthio 1h Benzimidazole and Its Analogs

Conventional Synthetic Routes to 2-Substituted Benzimidazoles

Conventional methods for the synthesis of 2-substituted benzimidazoles, including the target compound 2-(isopropylthio)-1H-benzimidazole, primarily rely on two well-established strategies: the initial construction of the benzimidazole (B57391) core followed by functionalization, or the direct cyclization with a precursor already bearing the desired substituent.

Cyclocondensation Reactions with o-Phenylenediamines

The cornerstone of benzimidazole synthesis is the cyclocondensation reaction of o-phenylenediamines with a one-carbon electrophile. For this compound, this typically involves a two-step sequence starting with the formation of 2-mercapto-1H-benzimidazole (also known as benzimidazole-2-thione).

The most common method for synthesizing this crucial intermediate is the reaction of o-phenylenediamine (B120857) with carbon disulfide. mdpi.comresearchgate.netasianpubs.org This reaction is often carried out in the presence of a base like potassium hydroxide (B78521) or by using potassium ethyl xanthate in a suitable solvent such as ethanol (B145695) or water. researchgate.net The reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate which then cyclizes with the elimination of hydrogen sulfide (B99878) to yield 2-mercapto-1H-benzimidazole. asianpubs.org The reaction conditions can be optimized for high yields, often exceeding 80%. researchgate.net

| Reactants | Reagents/Solvent | Product | Yield (%) | Reference |

| o-Phenylenediamine, Carbon Disulfide | KOH, Ethanol/Water | 2-Mercapto-1H-benzimidazole | ~85 | researchgate.net |

| o-Phenylenediamine, Potassium Ethyl Xanthate | Ethanol/Water | 2-Mercapto-1H-benzimidazole | 84-86.5 | researchgate.net |

This table summarizes common conditions for the synthesis of the 2-mercaptobenzimidazole (B194830) precursor.

Derivatization Strategies at the Benzimidazole Nucleus

Once the 2-mercapto-1H-benzimidazole core is established, the isopropylthio group is introduced via derivatization. The most direct method is the S-alkylation of the thiol group.

This is typically achieved by reacting 2-mercapto-1H-benzimidazole with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, in the presence of a base. mdpi.comrdd.edu.iq The base, often potassium hydroxide or sodium carbonate, deprotonates the thiol group to form a more nucleophilic thiolate anion, which then readily attacks the electrophilic carbon of the isopropyl halide in a nucleophilic substitution reaction. This method is versatile and has been widely used for the synthesis of a variety of 2-(alkylthio)benzimidazole derivatives. mdpi.comijmrhs.comresearchgate.net

An alternative, though less common, derivatization strategy involves the nucleophilic substitution of a leaving group at the 2-position of the benzimidazole ring. For instance, 2-chlorobenzimidazole (B1347102) can be reacted with isopropyl thiol (propane-2-thiol) in the presence of a base. The thiolate anion of isopropyl thiol, generated in situ, displaces the chloride ion to form the desired this compound. researchgate.net

| Starting Material | Reagent | Product | Reference |

| 2-Mercapto-1H-benzimidazole | Isopropyl halide (e.g., 2-bromopropane) | This compound | mdpi.comrdd.edu.iq |

| 2-Chlorobenzimidazole | Isopropyl thiol | This compound | researchgate.net |

This table outlines the key derivatization strategies to introduce the isopropylthio group.

Green Chemistry Approaches in Benzimidazole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Water-Based Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of benzimidazole derivatives, solvent-free conditions have been explored. One such method involves the grinding of reactants, such as o-phenylenediamine and a suitable carboxylic acid or aldehyde, sometimes with a solid support, followed by heating. umich.eduresearchgate.net This approach offers advantages in terms of reduced waste, simplicity of the procedure, and often, high yields. umich.edu The synthesis of 2-mercaptobenzimidazole has also been reported under solvent-free conditions. umich.edu

Water, being a non-toxic, non-flammable, and inexpensive solvent, is an attractive medium for organic synthesis. The synthesis of 2-substituted benzimidazoles has been successfully carried out in water using catalysts like boric acid at room temperature. researchgate.net This method is not only environmentally friendly but also offers mild reaction conditions and good product yields. researchgate.net

Catalytic Synthesis: Applications of Nanoparticles and Heterogeneous Catalysts

The use of catalysts, particularly those that are reusable and highly efficient, is a cornerstone of green synthesis. In the context of benzimidazole synthesis, various catalytic systems have been developed.

Nanoparticles, with their high surface area-to-volume ratio, often exhibit exceptional catalytic activity. For instance, gold nanoparticles supported on titanium dioxide (Au/TiO2) have been used for the one-pot synthesis of benzimidazoles from o-phenylenediamines and alcohols. nih.govrsc.org Engineered magnesium oxide supported on dendritic fibrous nanosilica (MgO@DFNS) has also been reported as a sustainable heterogeneous catalyst for the condensation of o-phenylenediamine with aldehydes to form benzimidazole derivatives under ambient conditions. dergipark.org.tr

The application of heterogeneous catalysts simplifies product purification and allows for catalyst recycling, thereby reducing waste and cost. These catalytic methods can be applied to the synthesis of the benzimidazole core, which can then be further functionalized to yield this compound.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions compared to conventional heating methods. asianpubs.orgresearchgate.netarkat-usa.orgmdpi.com

This technique has been successfully applied to the synthesis of a wide range of benzimidazole derivatives. mdpi.comasianpubs.orgdergipark.org.trresearchgate.netnih.gov For example, the condensation of o-phenylenediamine with various electrophiles, as well as the derivatization of the benzimidazole ring, can be efficiently carried out under microwave irradiation. researchgate.netdergipark.org.tr In some cases, these reactions can be performed under solvent-free conditions, further enhancing their green credentials. dergipark.org.trarkat-usa.org The synthesis of 2-alkyl and 2-aryl substituted benzimidazoles, as well as their precursors, has been shown to be significantly more efficient using microwave assistance. asianpubs.orgdergipark.org.tr

Biocatalytic Transformations in Benzimidazole Synthesis

The synthesis of the core benzimidazole scaffold, a precursor to this compound, has traditionally relied on methods that often require harsh conditions. In pursuit of more sustainable and environmentally friendly protocols, biocatalytic transformations are emerging as a viable alternative. These methods leverage the catalytic activity of enzymes to facilitate chemical reactions with high selectivity and efficiency under mild conditions.

One notable development in this area is the use of catalase, a metalloenzyme, for the synthesis of benzazoles, including benzimidazoles. This approach involves the cyclocondensation of o-phenylenediamines with various aryl aldehydes in water. The catalase mediates the subsequent dehydrogenation step, leading to the formation of the benzimidazole ring in excellent yields. This biocatalytic method is not only rapid and sustainable but also demonstrates good tolerance to a variety of functional groups, highlighting its potential for creating a diverse range of benzimidazole derivatives. While direct biocatalytic synthesis of this compound has not been extensively reported, the enzymatic synthesis of the benzimidazole core presents a green starting point for subsequent functionalization at the 2-position with an isopropylthio group.

Synthesis of Advanced this compound Hybrids and Conjugates

The functionalization of the this compound scaffold through the introduction of various substituents and its integration with other pharmacologically active moieties can lead to the development of novel hybrid compounds with potentially enhanced biological activities.

The nitrogen atoms of the benzimidazole ring provide a key site for substitution, allowing for the modulation of the molecule's physicochemical properties, such as lipophilicity, which can influence its biological behavior. researchgate.net A variety of N-substituted this compound derivatives can be synthesized, typically starting from the parent compound.

Green chemistry approaches have been developed for the N-alkylation of related 2-(alkylthio)-1H-benzimidazoles. researchgate.net For instance, the reaction of N-methyl-2-mercaptobenzimidazole with an alkylating agent can be achieved through physical grinding in the presence of a mild base like potassium carbonate (K2CO3), or by using green solvents such as PEG-600, or via microwave irradiation. researchgate.net These methods offer advantages in terms of reduced reaction times, higher yields, and avoidance of hazardous solvents.

A general strategy for N-substitution involves reacting the parent 6-substituted 1H-benzimidazole with various substituted halides in the presence of a base like potassium carbonate. nih.gov This can be performed using conventional heating or, more efficiently, under microwave irradiation, which has been shown to increase reaction yields and significantly reduce reaction times. nih.gov These established methods for N-substitution can be readily adapted for the synthesis of a diverse library of N-substituted this compound derivatives.

Table 1: Methods for N-Alkylation of Benzimidazole Derivatives

| Method | Reagents and Conditions | Advantages | Reference |

|---|---|---|---|

| Physical Grinding | Alkylating agent, K2CO3, room temperature | Solvent-free, simple, rapid | researchgate.net |

| Green Solvent | Alkylating agent, PEG-600 or ethanol | Use of environmentally benign solvents | researchgate.net |

| Microwave Irradiation | Alkylating agent, K2CO3 | Reduced reaction times, improved yields | researchgate.netnih.gov |

| Conventional Heating | Substituted halide, K2CO3, reflux | Standard laboratory procedure | nih.gov |

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug discovery to create compounds with improved affinity, selectivity, or a dual mode of action. The this compound scaffold can be integrated with other heterocyclic systems like hydrazones, triazoles, and pyrazolines.

Hydrazone Hybrids: Benzimidazole-2-yl hydrazone derivatives have been synthesized and investigated for their biological potential. nih.govresearchgate.net The synthesis typically begins with the conversion of 2-mercaptobenzimidazole to 2-(1H-benzo[d]imidazol-2-ylthio)acetic acid, which is then converted to the corresponding acetohydrazide. ijpsonline.com This hydrazide intermediate can then be condensed with various aldehydes or ketones to yield the target hydrazone hybrids. ijpsonline.com A series of 1H-benzimidazol-2-yl hydrazones were synthesized by reacting 1H-benzimidazole-2-yl-hydrazine with a variety of hydroxyl- and methoxy-substituted benzaldehydes. nih.gov

Triazole Hybrids: The "click" chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for synthesizing 1,2,3-triazole hybrids. For the synthesis of benzimidazole-triazole hybrids, a common precursor is 2-(prop-2-yn-1-ylthio)-1H-benzimidazole, which can be synthesized by alkylating benzimidazole-2-thione with propargyl bromide. nih.gov This alkyne-functionalized benzimidazole can then be reacted with various substituted aryl azides to generate a library of 2-(1-aryl-1,2,3-triazol-4-methylthio)benzimidazoles. nih.gov

Pyrazoline/Pyrazole (B372694) Hybrids: The integration of a pyrazole or pyrazoline moiety with the benzimidazole scaffold can also be achieved through multi-step synthetic routes. One approach involves the synthesis of pyrazole-based aldehydes, which are then condensed with a benzimidazole-containing synthon like 2-benzimidazoleacetonitrile in the presence of a base such as piperidine. nih.gov This leads to the formation of benzimidazole-tethered pyrazoles. nih.gov Another strategy involves the 1,3-dipolar cycloaddition reaction to construct the pyrazole ring onto a benzimidazolone precursor. researchgate.net

Table 2: Synthesis of this compound Hybrids

| Hybrid Type | Key Intermediate | Synthetic Strategy | Reference |

|---|---|---|---|

| Hydrazone | 2-(1H-benzo[d]imidazol-2-ylthio)acetohydrazide | Condensation with aldehydes/ketones | ijpsonline.com |

| 1,2,3-Triazole | 2-(prop-2-yn-1-ylthio)-1H-benzimidazole | Copper-catalyzed azide-alkyne cycloaddition | nih.gov |

| Pyrazole | Pyrazole-based aldehydes and 2-benzimidazoleacetonitrile | Knoevenagel condensation | nih.gov |

The benzimidazole ring system, with its nitrogen atoms, and the thioether linkage in this compound provide potential coordination sites for metal ions. The formation of metal complexes can significantly alter the biological properties of the parent ligand.

The synthesis of metal complexes typically involves the reaction of the benzimidazole derivative with a metal salt in a suitable solvent. For example, complexes of Cu(II), Zn(II), Ni(II), and Ag(I) have been successfully synthesized using bis-benzimidazole derivatives. nih.gov The reactions are often carried out by stirring the ligand and the metal salt (e.g., acetates or nitrates) in a solvent like ethanol at room temperature, leading to the precipitation of the complex. nih.gov

In related thio-substituted benzimidazoles, such as 2-benzoyl thiobenzimidazole, the ligand has been shown to act as a bidentate ligand, coordinating through the carbonyl oxygen and the imine nitrogen atom to form octahedral complexes with various transition metals. researchgate.net The nitrogen atoms within the benzimidazole ring are known to readily coordinate with metal ions, leading to the formation of stable complexes that can have applications in catalysis or as therapeutic agents. evitachem.com While specific metal complexes of this compound are not extensively detailed in the reviewed literature, the established coordination chemistry of related benzimidazole and thioether-containing ligands suggests that it would readily form complexes with a range of transition metals. The synthesis would likely involve direct reaction with metal salts, potentially leading to complexes with interesting structural and electronic properties.

Advanced Spectroscopic and Analytical Characterization of 2 Isopropylthio 1h Benzimidazole Derivatives

Structural Elucidation Techniques

A combination of spectroscopic methods is essential for the comprehensive structural confirmation of 2-(isopropylthio)-1H-benzimidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzimidazole (B57391) ring and the isopropyl group. The aromatic protons of the benzimidazole moiety typically appear in the downfield region, generally between δ 7.0 and 8.0 ppm. Due to the substitution at the 2-position, the symmetry of the benzene (B151609) ring is broken, leading to more complex splitting patterns for these aromatic protons. The N-H proton of the imidazole (B134444) ring is expected to show a broad singlet at a downfield chemical shift, often above δ 10.0 ppm, due to its acidic nature and potential for hydrogen bonding. ias.ac.inrsc.orgnih.govrsc.org

The isopropyl group protons will show characteristic signals in the upfield region. A septet (or multiplet) is anticipated for the single methine (CH) proton, likely around δ 3.2-3.5 ppm, resulting from coupling with the six equivalent methyl protons. The two methyl (CH₃) groups are expected to appear as a doublet around δ 1.4-1.5 ppm. ias.ac.in

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbon atom at the 2-position (C2), being attached to both a nitrogen and a sulfur atom, is expected to resonate at a significantly downfield position, typically in the range of δ 150-160 ppm. The carbon atoms of the benzimidazole ring (C4, C5, C6, C7, C3a, and C7a) will appear in the aromatic region, generally between δ 110 and 145 ppm. rsc.orgnih.govresearchgate.net The chemical shifts of the isopropyl group carbons are expected in the upfield region, with the methine carbon (CH) appearing around δ 30-35 ppm and the methyl carbons (CH₃) around δ 22-23 ppm. ias.ac.in

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous compounds.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| N-H | >10.0 (broad s) | - |

| Benzimidazole H (aromatic) | 7.0 - 8.0 (m) | 110 - 145 |

| Isopropyl CH | 3.2 - 3.5 (septet) | 30 - 35 |

| Isopropyl CH₃ | 1.4 - 1.5 (d) | 22 - 23 |

| C2 | - | 150 - 160 |

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in this compound. The FT-IR spectrum is characterized by specific absorption bands corresponding to the vibrational frequencies of its bonds.

Key expected vibrational bands include:

N-H Stretching: A broad absorption band in the region of 3100-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring. The broadness of this peak is often due to intermolecular hydrogen bonding. rsc.orgresearchgate.netresearchgate.netconicet.gov.arnist.gov

Aromatic C-H Stretching: Absorption bands in the range of 3000-3100 cm⁻¹ are attributed to the stretching vibrations of the C-H bonds in the benzene ring.

Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds in the isopropyl group are expected to appear in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in the benzene ring typically give rise to strong absorptions in the 1450-1650 cm⁻¹ range. researchgate.net

C-S Stretching: A weaker absorption band corresponding to the C-S stretching vibration is expected in the 600-800 cm⁻¹ region.

Table 2: Predicted FT-IR Absorption Bands for this compound Predicted values are based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100 - 3500 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=N / C=C | Stretching | 1450 - 1650 |

| C-S | Stretching | 600 - 800 |

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of this compound. In Electrospray Ionization Mass Spectrometry (ESI-MS), the compound is expected to be readily protonated to form the molecular ion [M+H]⁺.

The theoretical molecular weight of this compound (C₁₀H₁₂N₂S) is approximately 192.28 g/mol . Therefore, the ESI-MS spectrum should exhibit a prominent peak at m/z 193 corresponding to the [M+H]⁺ ion.

The fragmentation of the molecular ion under tandem mass spectrometry (MS/MS) conditions can provide valuable structural information. A plausible fragmentation pathway could involve the loss of the isopropyl group as a neutral fragment (C₃H₇), leading to a fragment ion at m/z 150. Further fragmentation of the benzimidazole ring could also be observed. nist.govnih.gov

Table 3: Predicted Mass Spectrometry Data for this compound Predicted values are based on the chemical formula and fragmentation patterns of similar compounds.

| Ion | m/z (expected) | Description |

|---|---|---|

| [M+H]⁺ | 193 | Molecular Ion |

| [M-C₃H₇+H]⁺ | 150 | Loss of isopropyl group |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in the compound. For this compound with the chemical formula C₁₀H₁₂N₂S, the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the compound's purity and empirical formula. nih.govmdpi.com

Table 4: Elemental Analysis of this compound (C₁₀H₁₂N₂S)

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 62.47 | To be determined |

| Hydrogen (H) | 6.29 | To be determined |

| Nitrogen (N) | 14.57 | To be determined |

| Sulfur (S) | 16.68 | To be determined |

Chromatographic and Separation Methods

Chromatographic techniques are indispensable for the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation, quantification, and purity analysis of benzimidazole derivatives. A reversed-phase HPLC method would be suitable for this compound.

A typical HPLC system for this analysis would consist of:

Column: A C18 or C8 stationary phase is commonly employed for the separation of benzimidazole derivatives.

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic solvent (like acetonitrile (B52724) or methanol) is generally used. The specific composition would be optimized to achieve good separation.

Flow Rate: A typical flow rate would be in the range of 0.5-1.5 mL/min.

Detection: UV detection is suitable for benzimidazoles due to their aromatic nature, with a detection wavelength typically set between 254 nm and 280 nm.

Under optimized conditions, this compound would elute as a sharp, symmetrical peak at a specific retention time, allowing for its identification and quantification.

Table 5: General HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 or C8 |

| Mobile Phase | Acetonitrile/Methanol and Water (with buffer/acid) |

| Detection | UV at 254-280 nm |

| Flow Rate | 0.5 - 1.5 mL/min |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a powerful analytical technique for the separation, identification, and quantification of chemical compounds. Its application to benzimidazole derivatives, including this compound, offers significant advantages in terms of resolution, sensitivity, and speed of analysis over conventional High-Performance Liquid Chromatography (HPLC). nih.govnih.govbibliotekanauki.pl

Detailed research findings on the UPLC analysis of benzimidazole derivatives reveal that a reversed-phase approach is typically most effective. bibliotekanauki.pl This methodology commonly employs a C18 or C8 stationary phase, which provides excellent separation for compounds of moderate polarity like the benzimidazole class. nih.govnih.gov A gradient elution system, often composed of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier like acetonitrile, is frequently utilized to achieve optimal separation of the parent compound from any impurities or related substances. nih.govnih.gov

The selection of the detector wavelength is critical for achieving high sensitivity. For benzimidazole derivatives, UV detection is commonly set within the range of 254 nm to 292 nm, corresponding to the electronic absorption maxima of the benzimidazole chromophore. nih.govnih.gov The flow rate in UPLC systems is typically higher than in conventional HPLC, contributing to faster analysis times without compromising separation efficiency.

The following interactive data table summarizes typical UPLC conditions that could be applied for the analysis of this compound, based on established methods for related compounds.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 or C8, with particle sizes typically ≤ 2 µm |

| Mobile Phase A | Aqueous buffer (e.g., 0.05 M Ammonium Acetate, pH 4.5) |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient elution, with a programmed change in the ratio of Mobile Phase A to B |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at a wavelength between 254 nm and 292 nm |

| Temperature | Ambient or controlled at a specific temperature (e.g., 25 °C) to ensure reproducibility |

These conditions provide a robust starting point for the method development and validation for the quality control and purity assessment of this compound.

X-ray Crystallography for Molecular Structure Confirmation

While a specific crystal structure for this compound is not publicly available, analysis of related benzimidazole derivatives provides valuable insights into the expected structural features. researchgate.netdntb.gov.ua The benzimidazole ring system itself is characteristically planar. The isopropylthio substituent at the 2-position would introduce a degree of conformational flexibility.

The table below presents a summary of crystallographic data that could be anticipated for this compound, based on published structures of analogous compounds. researchgate.netnih.gov

| Parameter | Expected Data for a Benzimidazole Derivative |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, Pbca, or other common centrosymmetric space groups |

| Unit Cell Dimensions | Dependent on the specific packing, but with cell angles for monoclinic systems having β ≠ 90° |

| Key Bond Lengths (Å) | C-N (imidazole ring): ~1.32-1.38 Å, C-S: ~1.75-1.85 Å, C-C (aromatic): ~1.36-1.41 Å |

| Key Bond Angles (°) | Angles within the benzimidazole ring consistent with a fused aromatic system, C-S-C angle ~100-105° |

| Intermolecular Forces | N-H···N or N-H···S hydrogen bonds, π-π stacking interactions between benzimidazole rings |

The precise determination of these parameters through a dedicated single-crystal X-ray diffraction study would be essential for a complete structural elucidation of this compound.

Structure Activity Relationship Sar Analysis of 2 Isopropylthio 1h Benzimidazole and Its Analogs

Positional and Substituent Effects on Biological Activity

The biological activity of benzimidazole (B57391) derivatives is highly dependent on the nature and position of substituents on the heterocyclic and benzene (B151609) rings. researchgate.net Key positions for substitution that significantly modulate the pharmacological effects include the thioether moiety at C-2, the nitrogen atoms (N-1) of the imidazole (B134444) ring, and various positions on the fused benzene ring. longdom.orgnih.gov

The thioether linkage at the C-2 position is a critical determinant of activity. Modifications to the alkyl or aryl group attached to the sulfur atom can lead to significant changes in biological properties. For instance, in a series of 2-[[(pyridyl)methyl]thio]-1H-benzimidazoles, which exhibit selective antibacterial properties against Helicobacter spp., structural alterations to the group attached to the thio-moiety were explored to enhance stability and retain potency. nih.gov

**Table 1: Biological Activity of 2-Thioether Substituted Benzimidazole Analogs against *H. pylori***

| Compound Name | R Group on Thio-moiety | Minimum Bactericidal Concentration (MBC) (µg/mL) |

|---|---|---|

| 2-[((2-methyl-3-(2-(2-(2-methoxyethoxy)ethoxy)ethylthio)phenyl)methyl)thio]-1H-benzimidazole | -CH₂-Ph(2-Me, 3-S(CH₂)₂O(CH₂)₂O(CH₂)₂OMe) | 0.5 |

| 2-[((2-methyl-3-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethylthio)phenyl)methyl)thio]-1H-benzimidazole | -CH₂-Ph(2-Me, 3-S(CH₂)₂O(CH₂)₂O(CH₂)₂O(CH₂)₂OMe) | 0.5 |

| 2-[((2-methyl-3-((2-morpholino)ethylthio)phenyl)methyl)thio]-1H-benzimidazole | -CH₂-Ph(2-Me, 3-S(CH₂)₂-morpholine) | 1 |

| 2-[[[2-methyl-3-[2-(2-methyl-5-nitroimidazol-1-yl)ethylthio]phenyl]methyl]thio]-1H-benzimidazole | -CH₂-Ph(2-Me, 3-S(CH₂)₂-nitroimidazole) | 2 |

| 2-[[[2-methyl-3-[2-(1,2,4-triazol-1-yl)ethylthio]phenyl]methyl]thio]-1H-benzimidazole | -CH₂-Ph(2-Me, 3-S(CH₂)₂-triazole) | 4 |

Data sourced from a study on anti-Helicobacter pylori agents. nih.gov

Substitution at the N-1 position of the benzimidazole ring is a widely used strategy to enhance biological activity. nih.gov The introduction of various substituents at this position can profoundly affect the compound's physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, which in turn influences its pharmacokinetic and pharmacodynamic profile.

Studies on N-substituted benzimidazoles have shown that attaching different groups, such as benzyl (B1604629) or other alkyl halides, can yield compounds with potent antimicrobial and anticancer activities. nih.govmdpi.com For example, the synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives revealed that variations at the N-1 position are crucial for their pharmacological effect. nih.gov The presence of a substituent at N-1 can prevent tautomerization, locking the molecule into a specific conformation that may be more favorable for binding to a biological target. longdom.org In one study, N-hexyl-2-aminobenzimidazole demonstrated moderate but broad-spectrum antibacterial activity, highlighting the influence of the N-alkyl chain length. mdpi.com

Table 2: Effect of N-1 Substitution on Antibacterial Activity

| Compound | N-1 Substituent | R² at C-2 | R⁶ at C-6 | Antibacterial Activity (MIC, µg/mL) |

|---|---|---|---|---|

| 1d | H | 4-chlorophenyl | NO₂ | Potent vs. E. coli, S. faecalis, MSSA, MRSA (2-16) |

| 2d | H | 4-chlorophenyl | Cl | Potent vs. E. coli, S. faecalis, MSSA, MRSA (2-16) |

| 3s | 4-fluorobenzyl | 4-methoxyphenyl | NO₂ | Potent vs. E. coli, S. faecalis, MSSA, MRSA (2-16) |

| 4b | 2,4-dichlorobenzyl | 4-chlorophenyl | Cl | Potent vs. E. coli, S. faecalis, MSSA, MRSA (2-16) |

| 4k | 4-fluorobenzyl | 4-methoxyphenyl | Cl | Potent vs. E. coli, S. faecalis, MSSA, MRSA (2-16); Potent antifungal (8-16) |

Data adapted from a study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. nih.gov

Modifications to the fused benzene ring of the benzimidazole core are critical for modulating biological activity. The electronic effects (both inductive and resonance) of substituents at positions C-4, C-5, C-6, and C-7 are transmitted throughout the molecule, influencing its interaction with cellular targets. researchgate.net

The introduction of electron-withdrawing groups like nitro (-NO₂) or chloro (-Cl) at the C-6 position has been shown to produce compounds with significant antibacterial, antifungal, and anticancer properties. nih.gov Similarly, bioisosteric substituents such as -Cl, -F, -CF₃, and -CN at the C-5 and C-6 positions of 2-(trifluoromethyl)-1H-benzimidazole derivatives have yielded potent antiprotozoal agents. indexcopernicus.com The position of the substituent is also crucial; for example, the transmission of electronic effects from C-2 to C-5(6) is less effective than in the reverse direction. researchgate.net In a series of 1,2,6-trisubstituted benzimidazoles, the anti-inflammatory activity was found to be highly dependent on the nature of the group at the C-6 position. nih.gov

Table 3: Influence of Benzene Ring Substitution on Anti-inflammatory Activity

| Compound Series | C-2 Substitution | N-1 Substitution | C-6 Substitution | Outcome |

|---|---|---|---|---|

| Thakurdesai et al. (2007) | Carboxylic acids | Benzyl | Electron-rich/poor groups | Activity mainly depends on the group at C-6. Benzyl at N-1 enhanced activity. nih.gov |

| Kim et al. (1996) | 2'-Aryl-5'-benzimidazole | H | Cyano, Aminocarbonyl, or 4-methylpiperazinyl at C-5 | These substitutions were evaluated for topoisomerase I inhibition and cytotoxicity. nih.gov |

This table summarizes general findings on the importance of benzene ring substitutions from various studies.

Pharmacophore Mapping and Essential Structural Features

The benzimidazole ring system is a recognized pharmacophore, an essential structural unit responsible for a molecule's biological activity. longdom.org For many benzimidazole-based therapeutic agents, the core pharmacophoric features include:

The Heterocyclic Ring System: The fused imidazole and benzene rings provide a rigid, planar structure that can engage in π-π stacking and other non-covalent interactions with biological macromolecules.

Hydrogen Bond Donors/Acceptors: The N-1 hydrogen atom of an unsubstituted benzimidazole can act as a hydrogen bond donor. The "pyridine-type" nitrogen at N-3 is a hydrogen bond acceptor. These features are crucial for anchoring the molecule to its target site. researchgate.net

Substituent Positions: As detailed above, the C-2, N-1, and C-5/C-6 positions are key points for substitution. The group at C-2 often plays a major role in defining the specific type of pharmacological activity, while substitutions at other positions modulate potency and selectivity. longdom.orgresearchgate.net

For the 2-(alkylthio)benzimidazole class, the essential features include the benzimidazole core for general recognition and the flexible thioether linkage at C-2, which allows the terminal group to adopt an optimal orientation within a binding pocket.

Correlation of Molecular Structure with Biological Efficacy

A direct correlation exists between the molecular structure of benzimidazole analogs and their biological efficacy. SAR studies have established clear guidelines for designing more potent compounds.

Antiparasitic Activity: In a study of benzimidazole derivatives against T. vaginalis and G. intestinalis, the biological activity was strongly influenced by the substituents at various positions. For example, a trifluoromethyl group at R2 and a propylthio group at R4 were features present in some of the evaluated compounds. rsc.org The correlation of pIC₅₀ values against both parasites indicated that structural modifications could simultaneously optimize activity against different targets. umn.edu

Anti-inflammatory Activity: For anti-inflammatory benzimidazoles, the presence of a guanidine-like fraction (as in 2-amino-benzimidazole) was found to be significant. Replacing the amino group with a methylene (B1212753) group at C-2 drastically reduced activity. nih.gov Furthermore, the substitution of a benzyl group at the N-1 position often enhances anti-inflammatory action. nih.gov

Anticancer Activity: In the case of 2,5'-bi-1H-benzimidazoles, cytotoxicity and topoisomerase I inhibition were found to be dependent on the substituents at the 5-position of one benzimidazole ring and the 2'-position of the second. nih.gov The specific placement of aryl groups influenced the compound's ability to act as a topoisomerase poison.

These examples underscore that biological efficacy is not the result of a single structural feature but rather the synergistic effect of the entire molecular architecture, including the core scaffold and the spatial and electronic properties of its substituents. nih.gov

Computational Chemistry Approaches in 2 Isopropylthio 1h Benzimidazole Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzimidazole (B57391) derivatives, QSAR studies are crucial in identifying the key molecular features that govern their therapeutic effects.

Both 2D and 3D-QSAR studies have been applied to benzimidazole derivatives to elucidate the structural requirements for their biological activities. 2D-QSAR models often utilize topological and physicochemical descriptors, while 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional properties of the molecules.

For instance, in studies of related 2-(alkylthio)benzimidazole compounds, 2D-QSAR models have been developed to predict their activity against various pathogens. biolscigroup.usscholars.direct These models help in understanding how variations in the alkyl chain and substitutions on the benzimidazole ring influence the biological outcome. Similarly, 3D-QSAR studies on broader classes of benzimidazoles have provided insights into the steric and electrostatic field requirements for optimal interaction with their biological targets. nih.gov

The development of robust QSAR models relies on the careful selection of molecular descriptors. These descriptors quantify different aspects of a molecule's structure, such as its electronic properties, size, shape, and hydrophobicity. For 2-thioarylalkyl-1H-benzimidazole derivatives, quantum chemical descriptors have been particularly informative. biolscigroup.usscholars.direct

A study on a series of 2-thioarylalkyl-1H-benzimidazole derivatives identified the dipole moment (µ), the energy of the Highest Occupied Molecular Orbital (EHOMO), and the smallest negative charge (q-) as key descriptors for predicting their anthelmintic activity. biolscigroup.usscholars.direct The resulting QSAR model demonstrated good predictive power, with a high coefficient of determination (R²) and cross-validation coefficient (q²). biolscigroup.usscholars.direct

Table 1: Example of Molecular Descriptors Used in QSAR Studies of 2-Thio-Benzimidazole Derivatives

| Descriptor | Symbol | Significance |

| Dipole Moment | µ | Influences polar interactions and solubility. |

| Energy of HOMO | EHOMO | Relates to the molecule's ability to donate electrons. |

| Smallest Negative Charge | q- | Indicates sites for electrophilic attack. |

The predictive models derived from these descriptors can then be used to screen virtual libraries of related compounds, prioritizing the synthesis and testing of those with the highest predicted activity.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(Isopropylthio)-1H-benzimidazole, docking studies are used to predict how it might bind to a specific biological target, such as an enzyme or a receptor.

Molecular docking simulations can provide detailed information about the binding mode of a ligand within the active site of a protein. For benzimidazole derivatives, docking studies have been instrumental in understanding their mechanism of action against various diseases. For example, docking studies of 2-(benzimidazol-2-ylthio)-N-phenylacetamide derivatives with the human formyl peptide receptor 1 (FPR1) have revealed that the most active compounds share common binding features with known peptide agonists. nih.gov

While specific docking studies on this compound are not widely published, studies on analogous compounds provide a template for how it might interact with potential targets. The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), can be calculated to rank different compounds and predict their potency.

Table 2: Illustrative Docking Results for a Benzimidazole Derivative with a Putative Target

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Benzimidazole Analog | Fictional Kinase | -8.5 | TYR123, LYS45, ASP189 |

The stability of a ligand-protein complex is determined by a network of non-covalent interactions. These include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions. Molecular docking allows for the detailed analysis of these interactions.

In studies of benzimidazole derivatives, it has been observed that the benzimidazole ring often engages in hydrophobic and pi-stacking interactions with aromatic residues in the binding pocket. The thioether linkage and the isopropyl group of this compound would likely contribute to hydrophobic interactions, while the N-H group of the benzimidazole ring can act as a hydrogen bond donor. Docking studies on related compounds have highlighted the importance of specific amino acid residues in forming these crucial interactions. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a molecule over time. While QSAR and docking provide static pictures, MD simulations can reveal the conformational changes and stability of a ligand-protein complex in a simulated physiological environment.

Investigation of Ligand-Receptor Complex Stability and Conformational Changes

No specific studies detailing the investigation of ligand-receptor complex stability or conformational changes for this compound were identified. While research on other benzimidazole derivatives often employs molecular docking to predict binding affinities and interaction modes with various biological targets, this particular compound has not been the subject of such published research. These studies are crucial for understanding the potential therapeutic applications of a compound by elucidating its interactions at a molecular level.

Electronic Structure Calculations (e.g., Density Functional Theory (DFT))

While Density Functional Theory (DFT) is a common method for investigating the electronic structure of benzimidazole derivatives, no specific DFT studies for this compound have been published. DFT calculations provide valuable insights into the reactivity, stability, and electronic properties of molecules.

Calculation of Quantum Chemical Descriptors (e.g., Dipole Moment, EHOMO, ELUMO, Atomic Charges)

In the absence of specific research on this compound, the following table remains unpopulated, awaiting future computational studies on this compound.

Table 1: Calculated Quantum Chemical Descriptors for this compound

| Descriptor | Value |

| Dipole Moment (Debye) | Data not available |

| EHOMO (eV) | Data not available |

| ELUMO (eV) | Data not available |

| Energy Gap (eV) | Data not available |

Table 2: Calculated Atomic Charges for Selected Atoms of this compound

| Atom | Charge |

| Data not available | Data not available |

Mechanistic Investigations of Biological Activities of 2 Isopropylthio 1h Benzimidazole Derivatives

Molecular and Cellular Mechanisms of Action

The biological activity of 2-(Isopropylthio)-1H-benzimidazole derivatives is rooted in their ability to interact with a variety of molecular targets, leading to the modulation of cellular functions. These interactions span from enzyme inhibition and receptor modulation to interference with nucleic acids and the cytoskeleton.

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their inhibitory effects on a wide array of enzymes crucial for various physiological and pathological processes.

Topoisomerases I and II: Benzimidazole (B57391) derivatives have been identified as inhibitors of mammalian DNA topoisomerase I. nih.gov For instance, a study on 1H-benzimidazole derivatives showed that compounds with different electronic characteristics at the 5-position could inhibit topoisomerase I activity. nih.gov Specifically, 5-methyl-4-(1H-benzimidazole-2-yl)phenol demonstrated notable inhibition of this enzyme. nih.gov Other research has highlighted that the benzimidazole structure can interfere with topoisomerase function, leading to cell cycle arrest and apoptosis. researchgate.net Some derivatives have been found to act as dual inhibitors of both topoisomerase I and topoisomerase II. nih.goveurekaselect.com

Dihydrofolate Reductase (DHFR): The benzimidazole nucleus is a key feature in the design of DHFR inhibitors. This enzyme is critical for the synthesis of nucleic acids and amino acids, making it a target for antimicrobial and anticancer agents. nih.gov Pyrimidine-clubbed benzimidazole derivatives have been synthesized and shown to be potential DHFR inhibitors, with some compounds exhibiting potent antibacterial activity. nih.gov Molecular docking studies have indicated that these derivatives can interact with key amino acids in the active site of DHFR. researchgate.net

Aromatase: Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of estrogen-dependent breast cancer. mdpi.com Several benzimidazole derivatives have been designed and evaluated as aromatase inhibitors. mdpi.comnih.gov For example, some benzimidazole-triazolothiadiazine derivatives have shown potent aromatase inhibitory activity, with IC50 values in the nanomolar range, comparable to the standard drug letrozole. mdpi.com

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 5-methyl-4-(1H-benzimidazole-2-yl)phenol | Topoisomerase I | Potent Inhibition | nih.gov |

| Benzimidazole-triazolothiadiazine derivative 5e | Aromatase | 0.032 ± 0.042 | mdpi.com |

| 2-{[5-(2-phenyl-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl]thio}-1-piperazin-1-ylethan-1-one derivative 5b | Aromatase | 1.475 ± 0.062 | nih.gov |

| 2-{[5-(2-phenyl-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl]thio}-1-piperazin-1-ylethan-1-one derivative 5c | Aromatase | 2.512 ± 0.124 | nih.gov |

α-Amylase: As a key enzyme in carbohydrate metabolism, α-amylase is a target for the management of type 2 diabetes. Benzimidazole derivatives have been synthesized and shown to be potent inhibitors of α-amylase. nih.govnih.gov Certain 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide derivatives exhibited superior inhibitory effects compared to the standard drug acarbose (B1664774). nih.gov

Cyclooxygenases (COX-1 and COX-2) and 5-Lipoxygenase Activating Protein (FLAP): Benzimidazole derivatives have been investigated for their anti-inflammatory properties through the inhibition of COX and LOX pathways. nih.govresearchgate.netmdpi.com Some derivatives have shown selective inhibition of COX-2 over COX-1, which is a desirable trait for anti-inflammatory agents with reduced gastrointestinal side effects. nih.gov Additionally, benzimidazole-containing compounds have been developed as potent inhibitors of 5-lipoxygenase-activating protein (FLAP), which is involved in the biosynthesis of pro-inflammatory leukotrienes. nih.govblucher.com.br

Epidermal Growth Factor Receptor (EGFR): The inhibition of EGFR is a key strategy in cancer therapy. Benzimidazole-based compounds have been identified as potent EGFR inhibitors. nih.gov Docking studies have revealed that these compounds can interact with key residues in the EGFR binding pocket, similar to known inhibitors like erlotinib. nih.govnih.gov

Carbonic Anhydrases: Benzimidazole-containing sulfonamides have been explored as inhibitors of various carbonic anhydrase (CA) isoforms. nih.govnih.govnih.govmdpi.com These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and certain types of cancer. nih.govmdpi.com Some derivatives have shown selective inhibition of specific CA isoforms. nih.gov

Dipeptidyl Peptidase III (hDPP III): Human dipeptidyl peptidase III is a zinc-metallopeptidase involved in the defense against oxidative stress. nih.gov Benzimidazole derivatives have been identified as inhibitors of this enzyme. nih.gov

Lymphocyte-Specific Kinase (Lck): Lck is a tyrosine kinase crucial for T-cell signaling and is a target for autoimmune diseases and organ transplant rejection. researchgate.netnih.gov Novel classes of 2-benzimidazole substituted pyrimidines have been developed as potent Lck inhibitors with low nanomolar activity. nih.gov

Receptor Interaction Studies

The interaction of this compound derivatives with various receptors contributes to their pharmacological profile.

Androgen Receptors: The androgen receptor (AR) is a key target in prostate cancer therapy. researchgate.net Derivatives of 2-((2-phenoxyethyl) thio)-1H-benzimidazole have been developed as inhibitors that target a surface pocket of the AR called binding function 3 (BF3), offering an alternative to traditional antiandrogens. researchgate.net These compounds have demonstrated significant antiandrogen potency in prostate cancer cell lines. researchgate.net

Cannabinoid Receptors: The benzimidazole scaffold has been utilized to develop ligands for cannabinoid receptors (CB1 and CB2). nih.govnih.govresearchgate.netresearchgate.net These receptors are part of the endocannabinoid system, which is involved in regulating a wide range of physiological processes. Benzimidazole derivatives have been synthesized that show high affinity and selectivity for CB2 receptors, which are primarily involved in immune function and inflammation. nih.govresearchgate.net

| Compound Class | Receptor Target | Binding Affinity (Ki) | Reference |

| 2-pyridylbenzimidazole derivatives | CB1 | 0.53 nM (for JM-39) | nih.gov |

| Benzimidazole-containing derivatives | CB2 | Sub-micromolar range | nih.gov |

Bradykinin (B550075) Receptors: Bradykinin receptors, particularly the B1 subtype, are involved in inflammatory pain. nih.govresearchgate.net Novel series of 1-benzylbenzimidazole derivatives have been discovered as potent bradykinin B1 receptor antagonists. nih.gov

Transient Receptor Potential Vanilloid-1 (TRPV-1): The TRPV1 receptor is a key player in pain and inflammation pathways. nih.govnih.gov Benzimidazole analogues have been developed as TRPV1 antagonists, showing potential for the treatment of various pain conditions. nih.govnih.gov

DNA/RNA Interaction and Binding Affinity

It has been reported that benzimidazole derivatives can exert their anticancer effects through various mechanisms, including DNA intercalation. researchgate.netnih.govnih.gov The planar structure of the benzimidazole ring system allows it to insert between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death. researchgate.net

Microtubule Polymerization Inhibition

Disruption of microtubule dynamics is a well-established strategy for cancer chemotherapy. Some benzimidazole derivatives are known to inhibit microtubule polymerization. nih.gov This action is similar to that of other microtubule-targeting agents like nocodazole, which also contains a benzimidazole core. nih.gov By interfering with the formation of the mitotic spindle, these compounds can arrest cells in the G2/M phase of the cell cycle and induce apoptosis.

Modulation of Specific Cytokines and Signaling Pathways

Benzimidazole derivatives have been shown to modulate the production and signaling of various cytokines, which are key mediators of inflammation. nih.govresearchgate.netresearchgate.net For instance, certain derivatives have demonstrated the ability to protect pancreatic β-cells from cytokine-induced apoptosis by reducing caspase-3 activity and nitrite (B80452) production. researchgate.net They can also inhibit the lipopolysaccharide-induced secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. researchgate.net

Cell Cycle Modulation and Apoptotic Pathways

A significant body of research points to the ability of benzimidazole derivatives to interfere with the cell cycle and induce apoptosis in cancer cells. researchgate.netnih.govnih.govacs.org These compounds can cause cell cycle arrest at different phases, including G1 and G2/M. nih.govnih.govacs.org For example, some derivatives induce G1 phase arrest by upregulating p53 and p21 and downregulating CDK2. acs.org Others cause a significant increase in the cell population in the G2/M phase. nih.gov This cell cycle arrest is often a prelude to apoptosis, or programmed cell death, which is triggered through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. researchgate.netnih.govnih.gov

| Compound Class/Derivative | Cell Line(s) | Effect | Reference |

| Benzimidazole derivative 5 | MCF-7, DU-145, H69AR | G2/M phase arrest, induction of apoptosis | nih.gov |

| Benzimidazole derivative 10 & 13 | MDA-MB-231, SKOV3, A549 | Cell cycle suppression, induction of apoptosis | nih.gov |

| CCL299 (a benzimidazole derivative) | HepG2, HEp-2 | G1 phase arrest, induction of apoptosis | acs.org |

Induction of Cell Cycle Arrest (e.g., G2-M phase)

The cell cycle is a series of events that takes place in a cell as it grows and divides. Cancer is characterized by uncontrolled cell division, which is often due to a dysregulation of the cell cycle checkpoints. One of the strategies in cancer therapy is to induce cell cycle arrest, thereby preventing cancer cells from proliferating.

Mitochondria-Dependent Intrinsic Apoptotic Cell Death

Apoptosis, or programmed cell death, is a crucial process for normal development and tissue homeostasis. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. The intrinsic pathway of apoptosis is mitochondria-dependent and involves the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm.

The potential of this compound derivatives to induce mitochondria-dependent intrinsic apoptotic cell death has not been specifically elucidated in published research. While the broader class of benzimidazole derivatives has been associated with the induction of apoptosis through various mechanisms, including the mitochondrial pathway, data directly implicating the 2-isopropylthio substituted benzimidazole is lacking. nih.govmdpi.com For example, a study on a new chiral 2-(ethylthio)-thiazolone analogue, a different heterocyclic compound, demonstrated the induction of apoptosis by activating the mitochondrial apoptotic pathway. nih.gov This highlights the potential of sulfur-containing heterocyclic compounds to engage this pathway, but direct evidence for this compound is needed.

Selective Targeting and Potential Off-Target Effects

An ideal anticancer agent would selectively target cancer cells while having minimal effects on normal, healthy cells. This selectivity reduces the side effects associated with chemotherapy. Off-target effects occur when a drug interacts with proteins other than its intended target, which can lead to adverse effects.

There is currently no specific information available in the scientific literature regarding the selective targeting capabilities or the potential off-target effects of this compound or its derivatives. The structure-activity relationship (SAR) studies on benzimidazole derivatives are extensive and aim to improve selectivity and reduce off-target effects. nih.gov However, these studies have not specifically detailed the contribution of the 2-isopropylthio group to these properties. Assessing the selectivity and off-target profile of any compound requires dedicated experimental investigation, which has not been reported for this compound.

Pharmacological Spectrum and Therapeutic Potential of 2 Isopropylthio 1h Benzimidazole Derivatives

Antimicrobial Activity

Derivatives of 2-(Isopropylthio)-1H-benzimidazole have demonstrated a wide spectrum of antimicrobial activities, encompassing antibacterial, antifungal, antiviral, and antiprotozoal effects. nih.govresearchgate.net The versatility of the benzimidazole (B57391) nucleus makes it a valuable pharmacophore in the development of new antimicrobial agents to combat the growing challenge of drug-resistant microbes. nih.govnih.gov

Antibacterial Efficacy

Benzimidazole derivatives have shown notable efficacy against both Gram-positive and Gram-negative bacteria. Studies have reported the activity of various substituted benzimidazoles against a range of bacterial strains.

Some benzimidazole derivatives have demonstrated significant antibacterial activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), which is a major cause of difficult-to-treat infections. researchgate.net Other susceptible Gram-positive bacteria include Staphylococcus epidermidis, Micrococcus luteus, and Bacillus cereus. nih.govnih.gov In the realm of Gram-negative bacteria, benzimidazole compounds have been effective against Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.govnih.govnih.govbenthamscience.com The presence of electron-withdrawing groups on the benzimidazole structure has been observed to enhance antibacterial activity. nih.gov

For instance, certain novel N-(substitutedbenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine derivatives have been investigated, with some showing potent antimicrobial properties, potentially due to the presence of electron-withdrawing groups. nih.gov Similarly, other studies have highlighted the effectiveness of benzimidazole derivatives linked to a 1,3,4-thiadiazole (B1197879) ring and azo moiety against S. aureus, B. subtilis, E. coli, and P. aeruginosa. nih.gov

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives

| Compound Type | Target Bacteria | Activity Noted |

|---|---|---|

| N-substituted Thiazol-2-amine derivatives | General antimicrobial | Potent activity, enhanced by electron-withdrawing groups nih.gov |

| 1,3,4-Thiadiazole and azo-linked derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Excellent activity nih.gov |

| Azo-linked Schiff bases | S. aureus, E. coli | Moderate to high in vitro inhibition nih.gov |

| 2- and 3-pyridinyl-1H-benzimidazole complexes | S. aureus, S. epidermidis, S. flexneri | Considerable antibacterial effect, especially with metal complexes (AgI, CuII, ZnII) nih.gov |

| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives | P. aeruginosa, E. coli | Inhibitory activity observed benthamscience.com |

Antifungal Efficacy

The antifungal properties of benzimidazole derivatives are well-documented, with activity observed against various pathogenic fungi, including Candida albicans and Aspergillus niger. nih.govijbpsa.com A key mechanism of action for some benzimidazole compounds is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.govnih.gov This is often achieved by targeting the enzyme 14α-demethylase (Erg11p). nih.govnih.gov

For example, a novel benzimidazole derivative, (S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole, has been shown to target Erg11p, leading to a blockage of the ergosterol pathway. nih.gov This mode of action is distinct from other benzimidazoles that target microtubules. nih.gov The inhibition of ergosterol biosynthesis disrupts the integrity of the fungal cell membrane, leading to fungal cell death. nih.gov

Studies have shown that various benzimidazole derivatives exhibit potent antifungal activity. For instance, some N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives have demonstrated high antifungal activity, in some cases superior to the standard drug ketoconazole. benthamscience.com Similarly, certain 2- and 3-pyridinyl-1H-benzimidazole derivatives and their metal complexes have shown considerable activity against C. albicans. nih.gov

Table 2: Antifungal Activity and Mechanism of Benzimidazole Derivatives

| Compound Class | Target Fungi | Mechanism of Action | Key Findings |

|---|---|---|---|

| Substituted Benzimidazoles | Candida albicans, Aspergillus niger | Inhibition of ergosterol biosynthesis nih.govnih.gov | Effective against various pathogenic fungi nih.govijbpsa.com |

| (S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole | Pathogenic yeasts (e.g., Candida glabrata, Candida krusei) | Targets Erg11p in the ergosterol biosynthesis pathway nih.gov | High antifungal activity against resistant species nih.gov |

| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives | C. albicans, C. krusei, C. glabrata, C. parapsilosis | Not specified | High antifungal activity, sometimes exceeding standard drugs benthamscience.com |

| 2- and 3-pyridinyl-1H-benzimidazoles and their metal complexes | Candida albicans | Not specified | AgI complexes show considerable activity nih.gov |

Antiviral Properties

The antiviral potential of benzimidazole derivatives has been explored against a variety of viruses. nih.gov These compounds have been tested against human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV and HCV), enteroviruses, and herpes simplex virus-1 (HSV-1), among others. nih.gov The broad-spectrum antiviral activity highlights the potential of the benzimidazole scaffold in developing new antiviral therapies. nih.govnih.gov

Antiprotozoal and Antiparasitic Activities

Benzimidazole derivatives have demonstrated significant activity against various protozoan and parasitic organisms. nih.govnih.gov These compounds have been evaluated against parasites such as Haemonchus contortus and Trichinella spiralis. nih.gov Furthermore, they have shown efficacy against protozoa like Trichomonas vaginalis and Giardia lamblia (also referred to as Giardia intestinalis). nih.govmedchemexpress.cnnih.gov

For instance, a series of 2-(trifluoromethyl)-1H-benzimidazole derivatives displayed nanomolar activities against Giardia intestinalis and Trichomonas vaginalis in vitro. nih.gov Some of these compounds also showed in vivo activity against Trichinella spiralis. nih.gov Another study on novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives reported strong activity against Trichomonas vaginalis and Giardia intestinalis, with IC50 values in the nanomolar range, surpassing the efficacy of metronidazole (B1676534) in some cases. nih.gov The mechanism of action in some protozoa is believed to be the binding to β-tubulin, which disrupts microtubule polymerization. preprints.org

Table 3: Antiprotozoal and Antiparasitic Activity of Benzimidazole Derivatives

| Compound Series | Target Organism(s) | Key Findings |

|---|---|---|

| 2-(trifluoromethyl)-1H-benzimidazole derivatives | Giardia intestinalis, Trichomonas vaginalis, Trichinella spiralis | Nanomolar in vitro activity against protozoa; some in vivo activity against T. spiralis. nih.gov |

| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives | Trichomonas vaginalis, Giardia intestinalis, Entamoeba histolytica | Strong activity with nanomolar IC50 values, often better than metronidazole. nih.gov |

| Mebendazole, flubendazole, fenbendazole | Trichomonas vaginalis, Giardia lamblia | Highly susceptible with low IC50 values (0.005 to 0.16 µg/ml). medchemexpress.cn |

Anticancer Activity

The anticancer properties of benzimidazole derivatives have been extensively investigated, with numerous studies demonstrating their cytotoxic effects against a wide array of human cancer cell lines. nih.govnih.govresearchgate.net

Cytotoxicity against Various Human Cancer Cell Lines

Derivatives of this compound and related benzimidazole compounds have shown promising cytotoxic activity against various human cancer cell lines. These include but are not limited to:

HeLa (Cervical Cancer): Several benzimidazole derivatives have been tested for their cytotoxic effects on HeLa cells. mdpi.com

MCF-7 (Breast Cancer): This is one of the most commonly used cell lines in breast cancer research, and numerous benzimidazole compounds have demonstrated activity against it. nih.govjchemlett.comnih.gov

A-549 (Lung Cancer): Benzimidazole derivatives have shown potential in inhibiting the growth of non-small cell lung cancer cells like A-549. jchemlett.com

MDA-MB-231 (Breast Cancer): This is another widely studied breast cancer cell line against which benzimidazoles have shown cytotoxic effects. nih.govnih.govnobleresearch.org

HCT116 (Colon Cancer): While not as frequently cited in the initial search, the general anticancer activity of benzimidazoles suggests potential against colon cancer cell lines.

H460 (Lung Cancer): Similar to A-549, this non-small cell lung cancer line has been used to evaluate the efficacy of benzimidazole compounds. nih.gov

For example, a series of novel hybrid molecules containing 1,2,3-triazole linked benzimidazole derivatives were synthesized and showed superior activity against both A-549 and MCF-7 cells compared to the standard drug doxorubicin (B1662922) in some cases. jchemlett.com Another study reported that certain substituted 1-(1-ethyl-1H-benzimidazol-2-yl)ethanone derivatives exhibited notable growth inhibition against a panel of 60 human cancer cell lines. nih.gov

Table 4: Cytotoxic Activity of Benzimidazole Derivatives Against Human Cancer Cell Lines

| Cell Line | Cancer Type | Compound Type | Observed Effect |

|---|---|---|---|

| A-549 | Lung Cancer | 1,2,3-Triazole linked benzimidazole derivatives | Superior activity to doxorubicin in some cases. jchemlett.com |

| MCF-7 | Breast Cancer | 1,2,3-Triazole linked benzimidazole derivatives | Superior activity to doxorubicin in some cases. jchemlett.com |

| HeLa | Cervical Cancer | Betti bases (naphthol derivatives) | Cytotoxic activities observed. mdpi.com |

| MDA-MB-231 | Breast Cancer | 1-propyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine | Cytotoxic effect observed. nobleresearch.org |

| H460 | Lung Cancer | Not specified | Used in colony forming assays to assess long-term effects. nih.gov |

| HCT-29 | Colon Cancer | 1-propyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine | Cytotoxic effect observed. nobleresearch.org |

Hypoxia-Activated Prodrug Potential

Hypoxia, or low oxygen concentration, is a characteristic feature of the microenvironment of solid tumors. This unique condition can be exploited for targeted cancer therapy through the use of hypoxia-activated prodrugs (HAPs). nih.gov HAPs are inactive compounds that are selectively converted into their active, cytotoxic forms by enzymes that are overexpressed in hypoxic conditions. nih.gov While direct studies on this compound as a hypoxia-activated prodrug are not extensively documented, the benzimidazole core is a key component in various compounds designed for this purpose. The general mechanism involves the reduction of a specific functional group on the prodrug by reductases present in the hypoxic environment, leading to the release of a potent cytotoxic agent that can induce DNA damage and cell death in tumor cells. nih.gov

Selective Antiproliferative Effects on Tumor Cells

Derivatives of the 1H-benzimidazole scaffold have demonstrated significant antiproliferative and pro-apoptotic activity in various cancer cell lines. For instance, certain benzimidazole-chalcone hybrids have been shown to exert anti-proliferative effects and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. nih.gov